6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

Beschreibung

BenchChem offers high-quality 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

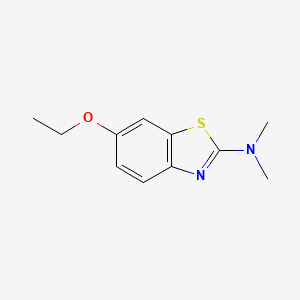

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-4-14-8-5-6-9-10(7-8)15-11(12-9)13(2)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKXEGLNJFYAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967541 | |

| Record name | 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5304-29-0 | |

| Record name | 6-Ethoxy-N,N-dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5304-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-N,N-dimethylbenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a substituted benzothiazole derivative of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering insights into the mechanistic underpinnings of the reactions and the rationale behind the chosen experimental parameters, thereby ensuring both scientific integrity and practical applicability.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials. The 2-aminobenzothiazole core, in particular, serves as a versatile building block for the synthesis of derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The target molecule, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, features key substitutions that can significantly influence its physicochemical properties and biological interactions. The 6-ethoxy group modulates lipophilicity and can engage in hydrogen bonding, while the N,N-dimethylamino moiety at the 2-position can impact basicity and receptor binding.

This guide details a reliable two-step synthetic sequence, commencing with the construction of the 2-amino-6-ethoxybenzothiazole core, followed by the exhaustive methylation of the primary amino group.

Visualizing the Synthetic Pathway

The overall synthetic strategy is a two-step process starting from the commercially available p-phenetidine. The first step involves the formation of the benzothiazole ring system, followed by the N,N-dimethylation of the 2-amino group.

Caption: Overall synthetic pathway for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Part 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

The initial and crucial step is the construction of the benzothiazole core. This is achieved through an electrophilic cyclization reaction involving p-phenetidine, potassium thiocyanate, and bromine.

Mechanistic Insight

The reaction proceeds through the in situ formation of thiocyanogen, (SCN)₂, a pseudohalogen, from the oxidation of thiocyanate by bromine. p-Phenetidine, an electron-rich aromatic amine, then undergoes electrophilic attack by thiocyanogen at the position ortho to the amino group, leading to the formation of a thiocyanato-aniline intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the carbon of the amino group, followed by elimination of a proton, yields the stable 2-aminobenzothiazole ring system. The ethoxy group at the para position of the starting aniline directs the electrophilic substitution and remains at the 6-position of the resulting benzothiazole.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| p-Phenetidine | 137.18 | 50 | 6.86 g |

| Potassium Thiocyanate | 97.18 | 150 | 14.58 g |

| Glacial Acetic Acid | 60.05 | - | 100 mL |

| Bromine | 159.81 | 50 | 2.56 mL (8.0 g) |

| 10% Sodium Hydroxide | 40.00 | - | As needed |

| Ethanol | 46.07 | - | For recrystallization |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-phenetidine (6.86 g, 50 mmol) and potassium thiocyanate (14.58 g, 150 mmol) in glacial acetic acid (100 mL).

-

Cool the resulting mixture to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add bromine (2.56 mL, 50 mmol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the complete addition of bromine, continue stirring the mixture at 0-5 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for another 4-6 hours.

-

Pour the reaction mixture into 500 mL of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide solution until the pH reaches 7-8.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

The crude product is purified by recrystallization from ethanol to afford 2-amino-6-ethoxybenzothiazole as a crystalline solid.

-

Dry the purified product in a vacuum oven at 50-60 °C.

Part 2: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

The final step in the synthesis is the exhaustive methylation of the primary amino group of 2-amino-6-ethoxybenzothiazole to yield the desired N,N-dimethylated product.

Mechanistic Insight

This transformation is a classic nucleophilic substitution reaction. The 2-amino group of the benzothiazole acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. A base, such as potassium carbonate, is essential to deprotonate the nitrogen atom after each methylation step, regenerating its nucleophilicity for the subsequent reaction. The reaction proceeds in two successive SN2 steps to install two methyl groups on the nitrogen atom. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the potassium ions and leaving the carbonate anion more available to act as a base, while not interfering with the nucleophilic attack.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Amino-6-ethoxybenzothiazole | 194.25 | 20 | 3.89 g |

| Methyl Iodide (Iodomethane) | 141.94 | 50 | 2.20 mL (7.1 g) |

| Potassium Carbonate (anhydrous) | 138.21 | 60 | 8.29 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |

| Ethyl Acetate | 88.11 | - | For extraction |

| Brine | - | - | For washing |

Procedure:

-

To a 100 mL round-bottom flask, add 2-amino-6-ethoxybenzothiazole (3.89 g, 20 mmol), anhydrous potassium carbonate (8.29 g, 60 mmol), and N,N-dimethylformamide (50 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (2.20 mL, 50 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

-

2-Amino-6-ethoxybenzothiazole:

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Compare with literature values.

-

¹H NMR: Expect signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the amino protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the ethoxy carbons, and the carbons of the benzothiazole core.

-

FT-IR: Look for characteristic peaks for N-H stretching of the primary amine, C-O stretching of the ether, and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (194.07 g/mol ).

-

-

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine:

-

Appearance: A solid or viscous oil.

-

¹H NMR: Expect signals for the aromatic protons, the ethoxy group, and a singlet for the six protons of the two methyl groups on the nitrogen. The disappearance of the primary amine protons should be noted.

-

¹³C NMR: Expect signals for the aromatic carbons, the ethoxy carbons, the N-methyl carbons, and the carbons of the benzothiazole core.

-

FT-IR: The N-H stretching peaks of the primary amine should be absent.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (222.10 g/mol ).[1]

-

Safety Considerations

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methyl Iodide: A known carcinogen and a potent alkylating agent. Handle only in a fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

-

Glacial Acetic Acid: Corrosive. Handle with care.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this valuable compound for further investigation in various scientific disciplines. The provided characterization data points will aid in the verification of the final product's identity and purity.

References

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Diyala Journal of Pure Science.

- Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003).

- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (n.d.). IOSR Journal of Pharmacy and Biological Sciences.

- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Pakshir, K. (2013). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceutical Chemistry Journal, 47(1), 1-22.

- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (n.d.). Benchchem.

- MacMillan, J. (2012).

-

Synthesis of N-methyl iodide salts of the substituted benzothiazole. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(5), 451-469.

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz

- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2011).

- SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016).

- Synthesis, characterization, and computational exploration of 6-ethoxy-2-aminobenzothiazolium diphenylacetate crystal as an efficient NLO material. (n.d.).

- A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013).

-

6-ETHOXY-N,N-DIMETHYL-2-BENZOTHIAZOLAMINE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359.

- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2020). Molecules, 25(22), 5412.

- Synthesis and Cyclization of Benzothiazole: Review. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-640.

- Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.

- Kinetics and mechanism of the reaction of bromine with thiocyanate. (1985). Inorganic Chemistry, 24(17), 2695–2701.

- Synthesis and Cyclization of Benzothiazole: Review. (2010). Journal of Current Pharmaceutical Research, 3(1), 13-23.

- One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides. (2019). Synthesis, 51(10), 2023-2029.

- Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (n.d.).

-

The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS No. 5304-29-0), a heterocyclic amine of interest in medicinal chemistry and materials science. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established analytical methodologies, and computational predictions to offer a robust profile. It details a plausible synthetic route, outlines protocols for experimental determination of key physicochemical parameters, and discusses the significance of these properties in the context of research and development. This document is designed to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and similar benzothiazole derivatives.

Introduction: The Benzothiazole Scaffold in Scientific Research

The benzothiazole core is a privileged heterocyclic structure renowned for its wide range of biological activities and applications in materials science.[1] Derivatives of this scaffold have demonstrated utility as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The specific substitution pattern of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, featuring an electron-donating ethoxy group at the 6-position and a dimethylamino group at the 2-position, suggests potential for unique electronic and biological properties. A thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological contexts, as well as its solubility and stability in formulation studies.

Molecular and Physicochemical Profile

Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 5304-29-0 | [4][5] |

| Molecular Formula | C₁₁H₁₄N₂OS | [5] |

| Molecular Weight | 222.31 g/mol | [5] |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | [5] |

| InChIKey | AOKXEGLNJFYAGV-UHFFFAOYSA-N |

Predicted and Analog-Derived Physicochemical Properties

The following table summarizes key physicochemical properties. Predicted values are computationally generated and provide a valuable starting point for experimental design. Data from the key intermediate, 2-amino-6-ethoxybenzothiazole, is included for comparison.

| Property | Predicted/Analog Value | Significance in R&D |

| Melting Point (°C) | Not available (predicted to be a low-melting solid or oil) | Purity assessment, formulation development |

| Analog (2-amino-6-ethoxybenzothiazole): 161-163 | [6] | |

| Boiling Point (°C) | Not available | Distillation-based purification |

| Solubility | Predicted to have low aqueous solubility | Bioavailability, formulation, dose determination |

| Analog (2-amino-6-ethoxybenzothiazole): <1 mg/mL at 22°C | [7][8] | |

| logP (Octanol/Water Partition Coefficient) | 2.761 (computationally predicted) | Lipophilicity, membrane permeability, ADME properties |

| pKa (Acid Dissociation Constant) | Not available (predicted to be a weak base) | Ionization state at physiological pH, solubility, receptor binding |

| Topological Polar Surface Area (TPSA) | 25.36 Ų (computationally predicted) | Blood-brain barrier penetration, cell permeability |

Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

A robust and reproducible synthetic route is essential for obtaining high-purity material for research purposes. Based on established benzothiazole chemistry, a two-step synthesis is proposed, starting from the commercially available p-phenetidine (4-ethoxyaniline).

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Step-by-Step Synthesis Protocols

This procedure is adapted from the general synthesis of 2-aminobenzothiazoles from anilines.

Protocol:

-

In a well-ventilated fume hood, dissolve p-phenetidine (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 2-amino-6-ethoxybenzothiazole.

Causality: The reaction proceeds via the formation of a thiourea intermediate from p-phenetidine and thiocyanate, followed by an electrophilic cyclization initiated by bromine to form the benzothiazole ring. Glacial acetic acid serves as both a solvent and a catalyst.

The Eschweiler-Clarke reaction provides a classic and effective method for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[9][10]

Protocol:

-

To a flask containing 2-amino-6-ethoxybenzothiazole (1 equivalent), add an excess of formic acid (e.g., 5-10 equivalents).

-

Add an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the excess formic acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Causality: The reaction involves the formation of an imine between the primary amine and formaldehyde, which is then reduced by formic acid (acting as a hydride donor) to the monomethylated amine. This process repeats to yield the dimethylated product. The reaction is driven to completion by the evolution of carbon dioxide gas.[9]

Analytical Methodologies for Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized compound. The following section details the standard protocols for these determinations.

Structural Elucidation

Caption: Workflow for the structural elucidation of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals for the ethoxy group (a triplet and a quartet), the dimethylamino group (a singlet), and distinct aromatic protons on the benzothiazole ring.

-

¹³C NMR: Will provide information on the number of unique carbon environments, including the quaternary carbons of the benzothiazole core and the carbons of the ethoxy and dimethylamino substituents.

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include C-H stretching (aromatic and aliphatic), C=N stretching of the thiazole ring, C-O stretching of the ethoxy group, and C-N stretching of the dimethylamino group. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the successful N,N-dimethylation of the 2-amino group.

-

Mass Spectrometry (MS): Will be used to determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 222.31.

Determination of Physicochemical Properties

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point of a crystalline solid.[11][12]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, dry sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The onset temperature of the endothermic melting peak is recorded as the melting point. The shape and sharpness of the peak can also provide information about the purity of the sample.[11]

Principle: This is the gold standard method for determining equilibrium solubility. An excess of the solid compound is agitated in a specific solvent (e.g., water or a buffer) until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[13][14]

Protocol:

-

Sample Preparation: Add an excess amount of the compound to a series of vials containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is ionized.[16][17]

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: While stirring, incrementally add a standardized solution of a strong acid (e.g., HCl) to the sample solution.

-

pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[18]

Principle: The lipophilicity (logP) of a compound can be estimated from its retention time on a reverse-phase HPLC column. A correlation is established between the retention times of a series of standard compounds with known logP values and their logP values. The logP of the unknown compound is then interpolated from this calibration curve.[19][20]

Protocol:

-

Standard and Sample Preparation: Prepare solutions of a set of standard compounds with a range of known logP values and a solution of the test compound in the mobile phase.

-

Chromatography: Inject the standard and sample solutions onto a C18 reverse-phase HPLC column. Elute with an isocratic mobile phase (e.g., a mixture of methanol and water).

-

Data Collection: Record the retention time for each compound.

-

Calibration and Calculation: Plot the logarithm of the retention factor (k') for the standards against their known logP values to generate a calibration curve. Calculate the k' for the test compound and use the calibration curve to determine its logP.[21]

Conclusion

This technical guide provides a detailed physicochemical profile of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, addressing the current gap in publicly available experimental data. By proposing a viable synthetic route and outlining comprehensive protocols for the experimental determination of its key properties, this document serves as a valuable resource for researchers. The provided information on its molecular structure, predicted properties, and analytical characterization will facilitate further investigation into the potential applications of this compound in drug discovery and materials science, enabling a more informed and efficient research and development process.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7192, 2-Amino-6-ethoxybenzothiazole. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Avdeef, A., L. A. Carreira, and T. Kuzmenko. "Development of Methods for the Determination of pKa Values." PMC, National Institutes of Health, 2016, [Link].

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (n.d.). 6-Ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

gsrs. (n.d.). 6-ETHOXY-N,N-DIMETHYL-2-BENZOTHIAZOLAMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23). Retrieved from [Link]

-

ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. Retrieved from [Link]

-

ResearchGate. (2016, April 19). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

-

PMC - PubMed Central. (2025, August 20). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Retrieved from [Link]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

-

Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15630, 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. Retrieved from [Link]

-

whilesciencesleeps.com. (n.d.). FORMIC ACID-FORMALDEHYDE METHYLATION OF AMINES. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

- Google Patents. (n.d.). WO1996008537A1 - Process for producing n-methylated organic pigments.

-

ResearchGate. (2025, August 8). Vibrational, nuclear magnetic resonance and electronic spectra, quantum chemical investigations of 2-amino-6-fluorobenzothiazole | Request PDF. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. scielo.br [scielo.br]

- 6. 2-氨基-6-乙氧基苯并噻唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 94-45-1 CAS MSDS (2-Amino-6-ethoxybenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 11. scielo.br [scielo.br]

- 12. qualitest.ae [qualitest.ae]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. enamine.net [enamine.net]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine CAS number 5304-29-0

An In-Depth Technical Guide to 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (CAS 5304-29-0): A Privileged Scaffold for Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis and potential applications of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. While this specific molecule is not extensively characterized in public literature, its core structure, the 2-aminobenzothiazole scaffold, is a cornerstone in modern medicinal chemistry. This document will, therefore, provide a comprehensive overview of the compound's properties, a robust proposed synthesis, and a discussion of its potential applications grounded in the well-established pharmacology of its structural analogs.

The 2-Aminobenzothiazole Scaffold: A Foundation of Pharmacological Significance

The benzothiazole ring system is a bicyclic aromatic heterocycle that has garnered immense interest in pharmaceutical research.[1][2] Its rigid structure and electron-rich nature make it an excellent pharmacophore capable of engaging with a wide array of biological targets. The 2-aminobenzothiazole moiety, in particular, is a versatile starting point for creating diverse libraries of bioactive compounds due to the reactivity of the C2-amino group and the potential for substitution on the benzene ring.[3]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer: Targeting various kinases and cellular pathways.[4][5]

-

Neuroprotective: Including antagonists of excitatory amino acid neurotransmission.[6]

-

Antimicrobial and Antifungal: Showing potent activity against various pathogens.[7]

-

Anti-inflammatory and Analgesic: Modulating pathways such as COX-1/2.[5]

The subject of this guide, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, combines key structural features known to influence activity: a substitution at the 6-position, which is a critical site for modulating pharmacology, and a dimethylamino group at the 2-position.[2]

Physicochemical & Structural Properties

Understanding the fundamental properties of a compound is the first step in designing any experimental workflow. 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a small molecule with characteristics amenable to drug development.

| Property | Value | Source(s) |

| CAS Number | 5304-29-0 | [8] |

| Molecular Formula | C₁₁H₁₄N₂OS | [8] |

| Molecular Weight | 222.31 g/mol | [8] |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | [8] |

| Purity | Typically ≥98% from commercial suppliers | [8] |

Note: Experimental properties such as melting point and boiling point are not consistently reported in public literature, which is common for research chemicals primarily used as synthetic intermediates.

Synthesis Pathway: A Modern Approach

While a specific synthesis for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is not detailed in peer-reviewed literature, a highly effective and modern method can be proposed based on established palladium-catalyzed intramolecular C-S coupling reactions.[9] This approach offers high yields and good functional group tolerance, making it superior to older, harsher methods.

The proposed synthesis involves a two-step process starting from commercially available 4-ethoxyaniline.

Step 1: Formation of the N-Aryl-N',N'-dimethylthiourea Intermediate The initial step is the formation of the thiourea precursor. This is achieved by reacting 4-ethoxyaniline with N,N-dimethylthiocarbamoyl chloride. The causality here is the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the thiocarbamoyl chloride.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Cyclization The key step is the intramolecular C-H functionalization and C-S bond formation to construct the thiazole ring. This is efficiently catalyzed by Palladium(II) acetate [Pd(OAc)₂]. The catalyst facilitates the oxidative coupling, and an oxidant is required to regenerate the active catalytic species.

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Materials: 4-ethoxyaniline, N,N-dimethylthiocarbamoyl chloride, Pyridine, Dichloromethane (DCM), Palladium(II) acetate, Copper(II) acetate, Dimethylformamide (DMF), Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

Part 1: Synthesis of 1-(4-ethoxyphenyl)-3,3-dimethylthiourea

-

To a stirred solution of 4-ethoxyaniline (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq) dropwise.

-

Slowly add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in DCM. The choice of a slow, cooled addition is to control the exothermicity of the acylation reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the thiourea intermediate.

Part 2: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

-

In a sealable reaction vessel, combine the intermediate 1-(4-ethoxyphenyl)-3,3-dimethylthiourea (1.0 eq), Pd(OAc)₂ (0.05 eq), and Cu(OAc)₂ (2.0 eq) in anhydrous DMF. The copper acetate acts as the stoichiometric oxidant to regenerate the Pd(II) catalyst, ensuring the catalytic cycle proceeds efficiently.

-

Seal the vessel and heat the mixture to 110 °C for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove metal residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain the final compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Pharmacological Applications & Drug Development Context

Given the absence of direct biological data, the potential applications for this compound are inferred from structurally similar 2-aminobenzothiazole derivatives reported in the literature. The substitutions at the C2 and C6 positions are known to be pivotal for activity.

| Derivative Class / Example | Reported Biological Activity | Potential Therapeutic Area | Reference(s) |

| 2-Amino-6-trifluoromethoxy benzothiazole (Riluzole) | Antagonist of excitatory amino acid neurotransmission; neuroprotective. | Neurology (e.g., ALS) | [6] |

| Various 6-substituted 2-aminobenzothiazoles | Potent antifungal activity, particularly against Candida species. | Infectious Diseases | [7] |

| Various 2-aminobenzothiazole derivatives | Anticancer activity via inhibition of kinases such as PI3Kγ. | Oncology | [4] |

| 6-Benzoyl-benzothiazol-2-one derivatives | Agonists of PPARα/γ receptors. | Metabolic Diseases (T2D) | [10] |

The presence of the 6-ethoxy group in our target compound is significant. Alkoxy groups in this position are common in bioactive benzothiazoles, influencing properties like lipophilicity and metabolic stability, which are critical for drug development. The N,N-dimethylamino group at the C2 position is a common feature in kinase inhibitors, where it can form key hydrogen bonds or electrostatic interactions within an ATP-binding pocket.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible hypothesis is that 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine could function as a kinase inhibitor. Many 2-aminobenzothiazole derivatives target the ATP-binding site of kinases, which are often implicated in cancer cell proliferation and survival.

Caption: Conceptual model of kinase inhibition by the compound.

General Protocol for In Vitro Screening: Anti-Proliferative Assay

To assess the potential anticancer activity of the title compound, a standard cell viability assay such as the MTT assay is a reliable first step. This protocol provides a self-validating system by including appropriate controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials: MCF-7 cells, DMEM media with 10% FBS, 96-well plates, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., acidified isopropanol).

Protocol Workflow:

-

Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours. This initial growth phase ensures cells are in a healthy, logarithmic growth state before drug exposure.

-

Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Safety and Handling

As with any research chemical with unknown toxicological properties, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

-

Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

-

Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

-

Request PDF. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available at: [Link]

-

Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

-

PubMed. (n.d.). Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Available at: [Link]

-

PubMed. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--II. Biochemical properties. Available at: [Link]

-

PubMed. (n.d.). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Available at: [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

Sources

- 1. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--II. Biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. facm.ucl.ac.be [facm.ucl.ac.be]

- 8. chemscene.com [chemscene.com]

- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This guide focuses on a specific, yet under-investigated molecule: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. In the absence of direct experimental data for this compound, this document provides a comprehensive, technically-grounded exploration of its potential mechanisms of action. By analyzing the established pharmacology of structurally related 2-aminobenzothiazole derivatives, we extrapolate and propose scientifically plausible biological targets and signaling pathways. This whitepaper is intended to serve as a foundational resource for researchers, offering a structured approach to investigating the therapeutic promise of this molecule. We present hypothesized mechanisms, detailed experimental protocols for their validation, and a framework for future drug discovery efforts centered on this compound.

Introduction: The Prominence of the Benzothiazole Core in Drug Discovery

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in the development of novel therapeutics.[1][2] Its unique structural and electronic properties allow for diverse interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.[1] Clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, for Parkinson's disease, feature the 2-aminobenzothiazole core, underscoring its therapeutic relevance.[1][3] The versatility of this scaffold is further demonstrated by its presence in compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5]

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is a specific derivative within this promising class. While its direct biological activity is not yet characterized in publicly available literature, its structural features—the 2-aminobenzothiazole core, an ethoxy group at the 6-position, and N,N-dimethylation of the 2-amino group—provide a strong basis for hypothesizing its potential mechanisms of action. This guide will dissect these structural components to propose testable hypotheses regarding its pharmacological profile.

Physicochemical Properties of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

A foundational understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| CAS Number | 5304-29-0 | [6] |

| Molecular Formula | C₁₁H₁₄N₂OS | [6] |

| Molecular Weight | 222.31 g/mol | [6] |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | [6] |

This data is compiled from publicly available chemical supplier information.

Hypothesized Mechanisms of Action: An Evidence-Based Extrapolation

Based on the extensive literature on 2-aminobenzothiazole derivatives, we can propose several plausible mechanisms of action for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. These hypotheses are grounded in the known structure-activity relationships of this chemical class.

Potential as a Kinase Inhibitor in Oncology

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[2][4] These enzymes are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

-

Hypothesized Target(s): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[2][4]

-

Rationale: The planar benzothiazole ring can mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substituents on the benzothiazole ring, such as the 6-ethoxy and 2-N,N-dimethylamino groups, can form specific interactions with amino acid residues in the kinase domain, conferring selectivity and potency. The ethoxy group at the 6-position, in particular, may enhance binding affinity through hydrophobic interactions.

Figure 1: Hypothesized kinase inhibition pathway.

Potential as an Antimicrobial Agent

Benzothiazole derivatives have demonstrated significant activity against a range of microbial pathogens.[5] Their mechanisms of action in this context are often centered on the inhibition of essential bacterial enzymes.

-

Hypothesized Target(s): DNA gyrase, dihydropteroate synthase, and other enzymes involved in bacterial cell wall synthesis or folic acid metabolism.[5]

-

Rationale: The benzothiazole core can interfere with bacterial metabolic pathways. For instance, by inhibiting DNA gyrase, the compound could prevent DNA replication and lead to bacterial cell death. The specific substitutions on the benzothiazole ring would be crucial for determining the spectrum of antimicrobial activity.

Potential as a Neuroprotective Agent

The clinical success of Riluzole highlights the potential of 2-aminobenzothiazoles in neurodegenerative diseases.[1] The mechanisms are often multifactorial, involving modulation of neurotransmission and reduction of excitotoxicity.

-

Hypothesized Target(s): Voltage-gated sodium channels, modulation of glutamate release, and interaction with dopamine receptors.[1][3]

-

Rationale: The lipophilic nature of the benzothiazole scaffold allows for penetration of the blood-brain barrier. The N,N-dimethylamino group could play a role in interacting with neurotransmitter receptors or ion channels. The 6-ethoxy group could influence the overall lipophilicity and, consequently, brain penetration.

Proposed Experimental Workflows for Mechanism of Action Validation

To transition from hypothesized to evidence-based mechanisms, a structured experimental approach is necessary. The following protocols are designed to systematically investigate the potential biological activities of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

In Vitro Kinase Inhibition Assays

Objective: To determine if the compound inhibits the activity of key oncogenic kinases.

Methodology:

-

Enzyme Source: Recombinant human VEGFR-2, EGFR, and PI3Kα.

-

Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, while a potent inhibitor will result in a higher luminescence signal.

-

Procedure:

-

Prepare a serial dilution of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (e.g., from 100 µM to 1 nM).

-

In a 96-well plate, add the kinase, substrate, and ATP.

-

Add the test compound or vehicle control.

-

Incubate at room temperature for the optimized reaction time.

-

Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Figure 2: Workflow for in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing

Objective: To assess the compound's ability to inhibit the growth of clinically relevant bacterial strains.

Methodology:

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Assay Principle: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure:

-

Prepare a serial dilution of the compound in a 96-well plate containing bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.

-

Cell-Based Assays for Neuroprotective Effects

Objective: To evaluate the compound's ability to protect neuronal cells from excitotoxicity.

Methodology:

-

Cell Line: A neuronal cell line such as SH-SY5Y or primary cortical neurons.

-

Assay Principle: Measure cell viability after exposure to an excitotoxic agent (e.g., glutamate) in the presence or absence of the test compound.

-

Procedure:

-

Plate neuronal cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine for a specified period.

-

Induce excitotoxicity by adding a high concentration of glutamate.

-

After incubation, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based live/dead staining.

-

-

Data Analysis: Quantify the percentage of cell viability relative to untreated controls.

Future Directions and Conclusion

The exploration of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine's mechanism of action is currently in a nascent, theoretical stage. The hypotheses presented in this guide, derived from the well-documented activities of the broader 2-aminobenzothiazole class, provide a robust starting point for empirical investigation. The proposed experimental workflows offer a clear path to elucidating the true pharmacological profile of this compound.

Should initial screenings prove positive in any of these areas, further studies, including target deconvolution, in vivo efficacy models, and pharmacokinetic profiling, will be warranted. The structural simplicity and synthetic tractability of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine make it an attractive candidate for lead optimization and the development of novel therapeutics. This guide serves as a call to the research community to investigate the potential of this and other under-explored benzothiazole derivatives.

References

-

Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed. (n.d.). Retrieved January 22, 2026, from [Link][7]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (n.d.). Retrieved January 22, 2026, from [Link][1]

-

2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link][4]

-

2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges - IAJESM. (n.d.). Retrieved January 22, 2026, from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link][2]

-

Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link][5]

-

Benzothiazole - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link][3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Tau Tangle: A Technical Guide to the Potential Biological Activity of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a defining pathological hallmark of Alzheimer's disease (AD) and other neurodegenerative tauopathies. The development of sensitive and specific molecular probes to visualize and quantify tau pathology in vivo is paramount for early diagnosis, disease monitoring, and the evaluation of novel therapeutic interventions. This technical guide delves into the potential biological activity of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a derivative of the phenyl/pyridinyl-butadienyl-benzothiazole (PBB) family of compounds. While direct experimental data for this specific molecule is limited, this document synthesizes information from its parent compounds and analogous structures to provide a comprehensive overview of its likely properties and a roadmap for its scientific evaluation. We will explore its probable role as a tau aggregation inhibitor and its potential as a Positron Emission Tomography (PET) radiotracer, complete with detailed experimental protocols for its synthesis and biological characterization.

Introduction: The Imperative for Tau-Targeted Diagnostics

Alzheimer's disease, the most prevalent form of dementia, is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of NFTs composed of hyperphosphorylated tau protein.[1] While Aβ pathology has been a primary focus of research and therapeutic development, the correlation between tau pathology and cognitive decline is significantly stronger.[2] This underscores the critical need for tools that can accurately and non-invasively assess the tau burden in the living brain.

The benzothiazole scaffold has emerged as a promising pharmacophore for the development of central nervous system (CNS) targeted drugs, including agents for neurodegenerative diseases.[3][4] The PBB family, in particular, has demonstrated a high affinity for the β-sheet structures characteristic of tau fibrils.[5] The parent compound, PBB3, has been investigated as a PET tracer and has shown the ability to bind to a wide range of tau pathologies.[6] This guide focuses on a specific derivative, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, herein referred to as ETHYL-PBB3, to explore its potential biological activities based on the established properties of its chemical class.

Chemical Profile and Synthesis

Chemical Structure:

-

IUPAC Name: 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine

-

Molecular Formula: C₁₁H₁₄N₂OS[7]

-

Molecular Weight: 222.31 g/mol [7]

-

CAS Number: 5304-29-0[7]

Proposed Synthesis Pathway

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

The initial step involves the formation of the benzothiazole ring system. A common and effective method is the reaction of an aniline derivative with a thiocyanate salt in the presence of a halogen, such as bromine.

-

Reaction: 4-ethoxyaniline is reacted with potassium thiocyanate in a suitable solvent like acetic acid, followed by the addition of bromine. This reaction proceeds through the formation of a thiourea intermediate which then undergoes oxidative cyclization to form the 2-aminobenzothiazole ring.

Step 2: N,N-Dimethylation of 2-Amino-6-ethoxybenzothiazole

The final step is the alkylation of the primary amino group at the 2-position of the benzothiazole ring.

-

Reaction: The 2-amino-6-ethoxybenzothiazole is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., sodium hydride or potassium carbonate) and a suitable solvent (e.g., dimethylformamide or acetonitrile). This will introduce the two methyl groups onto the exocyclic nitrogen atom.

Potential Biological Activity: A Focus on Tau Pathology

The primary biological activity of interest for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is its potential interaction with aggregated tau protein. This is inferred from the extensive research on the PBB3 family of compounds.

Inhibition of Tau Aggregation

The benzothiazole core is known to interact with the β-sheet structures that are characteristic of amyloid fibrils, including those formed by the tau protein.[8] Small molecules that can bind to these structures have the potential to inhibit the aggregation process. The mechanism of inhibition can occur through several pathways:

-

Binding to Tau Monomers: The compound may bind to soluble tau monomers, stabilizing them in a conformation that is less prone to aggregation.

-

Capping of Fibril Ends: The molecule could bind to the ends of growing tau fibrils, preventing the addition of further tau monomers.

-

Destabilization of Fibrils: In some cases, small molecules can intercalate into the fibril structure, leading to their destabilization and disaggregation.

Potential as a PET Imaging Agent for Tau Pathology

The structural characteristics of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine suggest its potential as a Positron Emission Tomography (PET) tracer for imaging tau pathology. For a compound to be a successful PET tracer for neuroimaging, it must possess several key properties:

-

High Binding Affinity and Selectivity: The tracer must bind with high affinity to tau aggregates and exhibit selectivity over other protein aggregates, such as Aβ plaques.

-

Blood-Brain Barrier Penetration: The molecule must be able to cross the blood-brain barrier (BBB) to reach its target in the brain.

-

Appropriate Pharmacokinetics: The tracer should exhibit rapid uptake into the brain followed by fast washout from non-target tissues to provide a good signal-to-noise ratio.

-

Suitability for Radiolabeling: The structure must allow for the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), without significantly altering its biological properties.

The PBB3 family of compounds has been shown to bind to a wide range of tau fibril strains, a desirable characteristic for a diagnostic agent.[6] The introduction of an ethoxy group may modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially improving its characteristics as a PET tracer.

Experimental Protocols

The following protocols provide a framework for the synthesis and comprehensive biological evaluation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.

Detailed Synthesis Protocol

Materials:

-

4-Ethoxyaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of 2-Amino-6-ethoxybenzothiazole:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 4-ethoxyaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with continuous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the crude 2-amino-6-ethoxybenzothiazole by recrystallization or column chromatography.

-

-

N,N-Dimethylation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous DMF.

-

Add a solution of 2-amino-6-ethoxybenzothiazole (1 equivalent) in anhydrous DMF dropwise at 0°C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C and add dimethyl sulfate (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, by column chromatography.

-

In Vitro Tau Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is a widely used method to screen for inhibitors of tau aggregation.[9] Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Recombinant human tau protein (full-length or a fragment such as K18)

-

Heparin (to induce aggregation)

-

Thioflavin T (ThT)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm)

-

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine (dissolved in a suitable solvent like DMSO)

Procedure:

-

Prepare a stock solution of recombinant tau protein in the assay buffer.

-

Prepare a stock solution of heparin in the assay buffer.

-

Prepare a stock solution of ThT in the assay buffer.

-

Prepare serial dilutions of the test compound (6-Ethoxy-N,N-dimethylbenzothiazol-2-amine) and a vehicle control (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, ThT solution, heparin solution, and the test compound or vehicle control to each well.

-

Initiate the aggregation reaction by adding the tau protein solution to each well.

-

Seal the plate and incubate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Determine the IC₅₀ value of the test compound by analyzing the inhibition of tau aggregation at different concentrations.

In Vivo Evaluation in a Transgenic Mouse Model of Tauopathy (Conceptual Framework)

To assess the potential of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine as a PET imaging agent, in vivo studies in a relevant animal model are essential. Transgenic mouse models that overexpress human tau and develop age-dependent tau pathology (e.g., PS19 mice) are commonly used.

Radiolabeling:

-

For PET imaging, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine would need to be radiolabeled with a positron-emitting isotope, such as ¹¹C or ¹⁸F. This would involve modifying the synthesis to incorporate the radioisotope in the final step. For example, ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate could be employed.

PET Imaging Protocol:

-

Anesthetize a transgenic mouse of an appropriate age with established tau pathology and a wild-type control mouse.

-

Position the animals in a small-animal PET scanner.

-

Administer the radiolabeled tracer (e.g., [¹¹C]ETHYL-PBB3) via intravenous injection (e.g., tail vein).

-

Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

-

Reconstruct the PET images and co-register them with an anatomical reference image (e.g., from a CT or MRI scan).

-

Analyze the time-activity curves in different brain regions to assess brain uptake, clearance, and specific binding to tau-rich regions.

-

Compare the tracer retention in the transgenic mice versus the wild-type controls to determine the specificity for tau pathology.

Ex Vivo Autoradiography and Immunohistochemistry:

-

Following the PET scan, the animals can be euthanized, and their brains extracted.

-

Brain sections can be used for ex vivo autoradiography to visualize the distribution of the radiotracer at a higher resolution.

-

Adjacent sections can be stained with anti-tau antibodies (e.g., AT8) to confirm the co-localization of the tracer signal with tau pathology.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Binding Affinity Data

Since no direct experimental data for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine is available, the following table presents hypothetical data based on the known properties of the PBB3 family to illustrate the expected outcomes of the proposed experiments.

| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| PBB3 (Reference) | Tau Fibrils | Competition Binding | 1.3 - 5.2[10] | - |

| 6-Ethoxy-N,N-dimethyl-benzothiazol-2-amine | Tau Fibrils | Competition Binding | Expected low nM | - |

| 6-Ethoxy-N,N-dimethyl-benzothiazol-2-amine | Tau Aggregation | ThT Inhibition | - | Expected low to mid nM |

Note: The Kᵢ values for PBB3 are from studies using brain homogenates and may vary depending on the specific tau fibril strain.[10]

Conclusion and Future Directions

6-Ethoxy-N,N-dimethylbenzothiazol-2-amine represents a promising, yet underexplored, candidate for the development of a tau-targeted diagnostic and potentially therapeutic agent. Based on the well-established properties of the PBB3 family, it is hypothesized that this compound will exhibit significant binding to tau aggregates and may function as an inhibitor of tau fibrillization. Its structural modifications suggest the potential for favorable pharmacokinetic properties for in vivo imaging applications.

The experimental protocols outlined in this guide provide a clear path for the comprehensive evaluation of this molecule. Future research should focus on its synthesis and purification, followed by rigorous in vitro characterization of its binding affinity and inhibitory potency against various tau isoforms and aggregation states. Successful in vitro results would warrant progression to radiolabeling and in vivo evaluation in transgenic animal models to validate its potential as a PET imaging agent for tau pathology. The insights gained from such studies will be invaluable in the ongoing effort to develop effective tools for the diagnosis and treatment of Alzheimer's disease and other devastating tauopathies.

References

- Tsublova, E. G., et al. (2016). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal, 49(10), 679–682.

- Dickstein, D. L., et al. (2016). Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. ACS Chemical Neuroscience, 7(9), 1209–1219.

- Choi, Y., et al. (2017). Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies. Current Pharmaceutical Design, 23(29), 4357–4368.

- Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 1-2.